5-Chloro-2-methylphenyl isocyanate

Chiral chromatography Cyclodextrin CSP Flavonoid enantioseparation

5-Chloro-2-methylphenyl isocyanate (CAS 40411-27-6), also designated as 4-chloro-2-isocyanato-1-methylbenzene or 4-chloro-2-isocyanatotoluene, is an aryl isocyanate building block with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol. At ambient temperature (20–25°C), it is a clear colorless liquid with a density of 1.226 g/mL and a boiling point of 115°C at reduced pressure (5 mmHg), and it exhibits moisture sensitivity requiring storage at 2–8°C.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 40411-27-6
Cat. No. B021075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylphenyl isocyanate
CAS40411-27-6
Synonyms5-CHLORO-2-METHYLPHENYL ISOCYANATE; 4-Chloro-2-isocyanatotoluene; 4-chloro-2-isocyanato-1-methylbenzene; 5-Chloro-2-methylphenyl isocyanate ,99%; 5-Chloro-2-methylphenyl isocyanate 98%; 5-Chloro-2-methylphenylisocyanate98%
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N=C=O
InChIInChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
InChIKeyXEMUTFNBAICJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylphenyl Isocyanate (CAS 40411-27-6): Physical Properties and Structural Identity


5-Chloro-2-methylphenyl isocyanate (CAS 40411-27-6), also designated as 4-chloro-2-isocyanato-1-methylbenzene or 4-chloro-2-isocyanatotoluene, is an aryl isocyanate building block with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . At ambient temperature (20–25°C), it is a clear colorless liquid with a density of 1.226 g/mL and a boiling point of 115°C at reduced pressure (5 mmHg), and it exhibits moisture sensitivity requiring storage at 2–8°C . The compound contains an electrophilic isocyanate group (-NCO) flanked by ortho-methyl and meta-chloro substituents on the phenyl ring, a substitution pattern that confers distinct steric and electronic properties relative to other chloromethylphenyl isocyanate regioisomers .

Why 5-Chloro-2-methylphenyl Isocyanate Cannot Be Casually Substituted with Other Chloromethylphenyl Isocyanates


Chloromethylphenyl isocyanates sharing the same molecular formula (C8H6ClNO) exhibit substantially divergent physical and functional properties solely as a function of chlorine substitution position. The 5-chloro-2-methyl (meta-chloro, ortho-methyl) regioisomer exists as a liquid at room temperature with a density of 1.226 g/mL, whereas the 4-chloro-2-methyl (para-chloro, ortho-methyl) regioisomer is a crystalline solid with a melting point of 36–40°C—a difference that directly impacts handling, formulation, and reaction homogeneity . More critically, when these isomeric isocyanates are employed as derivatizing agents for chiral stationary phases, their enantioselectivity profiles diverge markedly: CSPs prepared from the 5-chloro-2-methyl isomer exhibit baseline resolution for certain flavonoid enantiomers while the alternative 4-chloro-3-methyl isomer yields only partial separation under identical chromatographic conditions, demonstrating that isocyanate regioisomers are not functionally interchangeable in precision chiral separations .

5-Chloro-2-methylphenyl Isocyanate: Quantitative Differentiation Evidence Against Closest Analogs


Enantioselectivity Differentiation: 5-Chloro-2-methyl vs. 4-Chloro-3-methylphenylcarbamoylated CSPs

In a comparative study evaluating phenylcarbamoylated β-cyclodextrin clicked chiral stationary phases, CSP2 prepared from 5-chloro-2-methylphenyl isocyanate and CSP1 prepared from 4-chloro-3-methylphenylcarbamoylated β-cyclodextrin were tested for enantioseparation of nine flavonoids under identical reversed-phase HPLC conditions . The study explicitly concludes that CSP1 exhibits higher enantioselectivities than CSP2 for the flavonoid test panel, attributable to the different relative positioning of the electron-donating (methyl) and electron-withdrawing (chlorine) groups in the phenylcarbamate moieties . This head-to-head comparison establishes that the 5-chloro-2-methyl substitution pattern produces measurably distinct—and in this application, reduced—chiral recognition relative to the 4-chloro-3-methyl alternative, a critical differentiation for CSP development.

Chiral chromatography Cyclodextrin CSP Flavonoid enantioseparation HPLC

Physical State Differentiation: Liquid 5-Chloro-2-methylphenyl Isocyanate vs. Solid 4-Chloro-2-methylphenyl Isocyanate

A direct comparison of physical properties reveals a fundamental handling distinction among C8H6ClNO regioisomers. 5-Chloro-2-methylphenyl isocyanate (CAS 40411-27-6) is a clear colorless liquid at 20–25°C with a density of 1.226 g/mL and a boiling point of 115°C/5 mmHg . In contrast, 4-chloro-2-methylphenyl isocyanate (CAS 37408-18-7), differing only in chlorine substitution from the meta (5-) to para (4-) position, is a crystalline solid with a melting point of 36–40°C and a boiling point of 103°C/13 mmHg . The 3-chloro-2-methylphenyl isocyanate regioisomer (CAS 40397-90-8) is a liquid but exhibits a higher density of 1.247 g/mL . This liquid versus solid dichotomy among regioisomers directly influences dissolution kinetics, reaction homogeneity in non-polar media, and automated liquid handling compatibility .

Physical property Handling and formulation Isocyanate regioisomer

Spectroscopic Differentiation: Vibrational Spectra of 3-, 4-, and 5-Chloro-2-methylphenyl Isocyanates

A comprehensive vibrational spectroscopic study measured the Raman (3500–50 cm⁻¹) and infrared (4000–200 cm⁻¹) spectra of all three chloromethylphenyl isocyanate regioisomers (3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates) under identical conditions, supported by ab initio and DFT calculations at the RHF/6-311G* and B3LYP/6-311G* levels . The study demonstrates that each regioisomer produces a distinct, fully resolved spectroscopic fingerprint that enables unambiguous identification. The NCO moiety maintains a consistent orientation (∼140–145° tilt relative to the para-position) across all three compounds, and cis/trans conformers differ by less than 1 kcal/mol for each compound, confirming that the observed spectral differences arise directly from chlorine substitution position rather than conformational variation . These distinct spectral signatures provide a validated analytical basis for batch identity verification and purity assessment.

Vibrational spectroscopy Raman Infrared DFT calculations Quality control

Reactivity Modulation: Ortho-Methyl Steric Hindrance in Aryl Isocyanates

The reactivity of aryl isocyanates toward nucleophiles is known to be modulated by steric hindrance from ortho substituents . A kinetic study of the reaction of substituted aryl isocyanates with methyl alcohol in di-n-butyl ether at 20°C established that ortho substituents reduce reaction velocity through steric impediment to nucleophilic approach . 5-Chloro-2-methylphenyl isocyanate bears a methyl group ortho to the NCO moiety, which introduces steric hindrance not present in non-ortho-substituted aryl isocyanates such as the parent phenyl isocyanate (C6H5NCO) or para-substituted analogs. A qualitative study on the C→N migration of ethoxycarbonyl groups in reactions of ortho-substituted aryl isocyanates with phosphorus-containing 1,3-zwitterions further confirms that both steric and electronic effects of ortho substituents influence reaction pathways and product distribution .

Isocyanate reactivity Steric hindrance Kinetics Nucleophilic addition

Optimal Procurement and Application Scenarios for 5-Chloro-2-methylphenyl Isocyanate (CAS 40411-27-6)


Synthesis of Substituted Ureas and Thioureas for Medicinal Chemistry and Agrochemical Discovery

5-Chloro-2-methylphenyl isocyanate is established as a building block for preparing N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-thiourea and N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-urea, compounds of interest in bioactive molecule discovery programs . The ortho-methyl substituent confers steric bulk adjacent to the reactive NCO group, influencing subsequent derivatization kinetics and potentially altering the pharmacokinetic properties of downstream urea and thiourea products relative to analogs prepared from less hindered isocyanates .

Preparation of Cyclodextrin-Based Chiral Stationary Phases with Tunable Enantioselectivity

This isocyanate is employed for the perfunctionalization of β-cyclodextrin to produce clicked chiral stationary phases (CSPs) for HPLC enantioseparation. CSP2 (per-5-chloro-2-methylphenylcarbamoylated β-cyclodextrin) exhibits distinct enantioselectivity relative to CSP1 (prepared from 4-chloro-3-methylphenyl isocyanate), enabling researchers to tune chiral recognition by selecting the appropriate isocyanate regioisomer based on target analyte structural class . The baseline separation achievable for flavonoids in water/methanol mobile phases makes this CSP suitable for analytical chiral purity assessment in natural product and pharmaceutical quality control .

Vibrational Spectroscopy Reference Standard for Regioisomer Identification

Complete Raman (3500–50 cm⁻¹) and infrared (4000–200 cm⁻¹) spectra, along with ab initio and DFT-calculated normal modes, have been published for 5-chloro-2-methylphenyl isocyanate as part of a comparative study of all three chloromethylphenyl isocyanate regioisomers . These reference data enable quality control laboratories to verify regioisomeric identity of incoming material, mitigating the risk of inadvertent substitution with the 3-chloro or 4-chloro isomers that may co-occur in synthetic pathways or vendor catalogs.

Automated Liquid-Handling Synthetic Workflows Requiring Ambient-Temperature Liquid Isocyanates

Unlike the 4-chloro-2-methylphenyl isocyanate regioisomer, which is a solid requiring pre-heating (mp 36–40°C) or solvent dissolution prior to liquid transfer , 5-chloro-2-methylphenyl isocyanate is a free-flowing liquid at ambient temperature with a density of 1.226 g/mL . This physical property makes it compatible with automated liquid-handling platforms and standard syringe-transfer protocols without additional thermal or solvent-management steps, reducing workflow complexity and minimizing exposure to moisture-sensitive isocyanate vapors.

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